molecular formula C20H27NO7 B12047642 Hydroxybufuralol maleate

Hydroxybufuralol maleate

Cat. No.: B12047642
M. Wt: 393.4 g/mol
InChI Key: UCHVLIWUAUXBBC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxybufuralol maleate is synthesized through the hydroxylation of bufuralol. This reaction is typically catalyzed by the enzyme CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6 . The reaction conditions involve the use of a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of bufuralol followed by its enzymatic hydroxylation. The product is then purified using HPLC and crystallized to obtain the maleate salt form .

Comparison with Similar Compounds

Hydroxybufuralol maleate is unique in its specific use as a substrate for CYP2D6. Similar compounds include:

This compound stands out due to its high specificity and sensitivity in detecting CYP2D6 activity .

Properties

Molecular Formula

C20H27NO7

Molecular Weight

393.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol

InChI

InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UCHVLIWUAUXBBC-BTJKTKAUSA-N

Isomeric SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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